

Application Note: Quantification of Allopurinol in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Allopurinol

Cat. No.: B063421

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Abstract

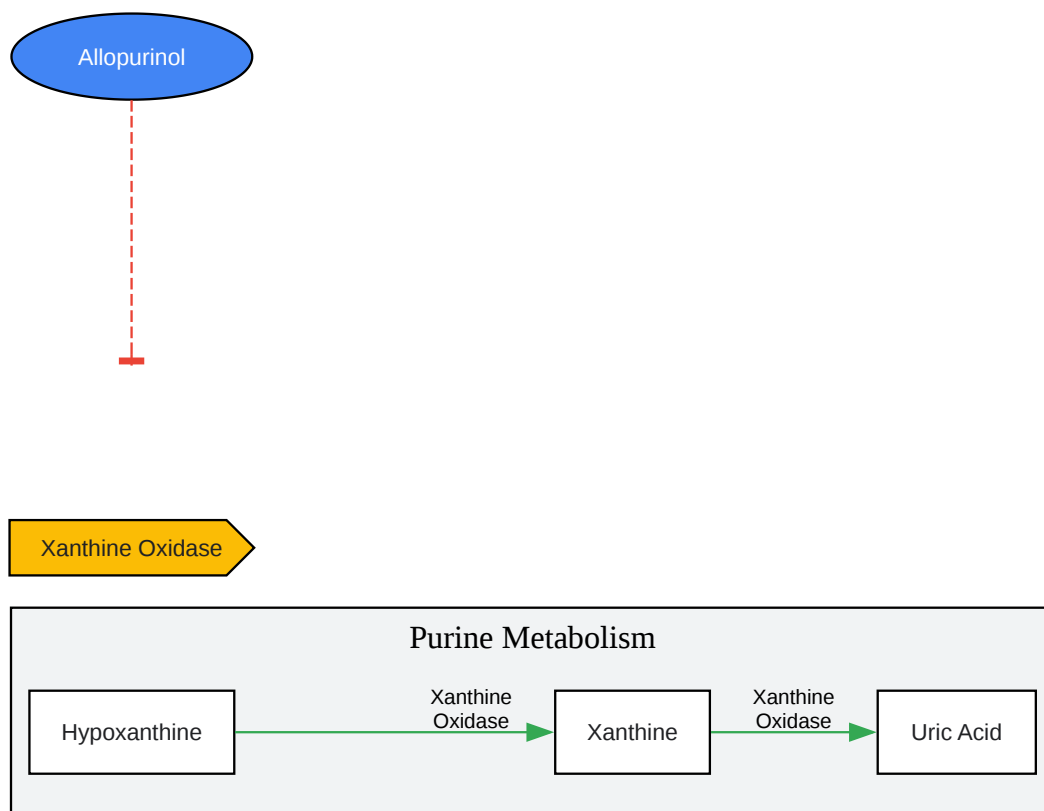
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **allopurinol** in human plasma. The protocol utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The procedure has been compiled and adapted from various validated methods.[1][2][3][4][5]

Introduction

Allopurinol is a widely prescribed medication for the management of hyperuricemia and gout.[1][6] It acts as a structural isomer of hypoxanthine and functions by inhibiting xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[6][7][8][9] By blocking this pathway, **allopurinol** effectively reduces the production of uric acid, thereby preventing the formation of urate crystals in joints and kidneys.[6] Accurate and reliable quantification of **allopurinol** in biological matrices is crucial for assessing treatment efficacy and for pharmacokinetic evaluations. LC-MS/MS offers high selectivity and sensitivity, making it the preferred analytical technique for this purpose.[10]

Mechanism of Action: Allopurinol

Figure 1. Mechanism of action of allopurinol.



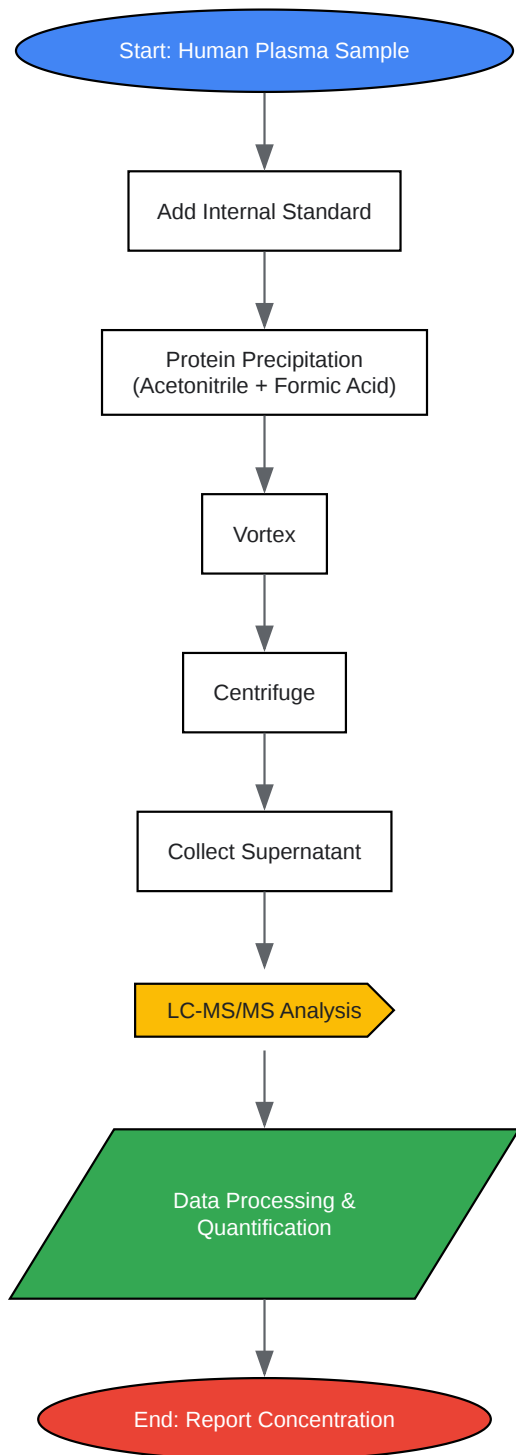


Figure 2. Experimental workflow for allopurinol quantification.

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